N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5OS/c20-14-7-4-8-15(11-14)21-18(26)12-27-19-23-22-17-10-9-16(24-25(17)19)13-5-2-1-3-6-13/h1-11H,12H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WETQGKDKPZLTLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)Cl)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment. This article explores its biological activity, focusing on its mechanism of action, cytotoxicity, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 379.8 g/mol
- CAS Number : 1251593-82-4
This compound is designed to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can block pathways that lead to tumor growth. The compound's structure suggests it may interact with the c-Met kinase pathway, which is often upregulated in various cancers.
Biological Activity and Cytotoxicity
Recent studies have evaluated the cytotoxic effects of triazolo-pyridazine derivatives on several cancer cell lines. For instance, a related compound showed significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC values of 1.06 ± 0.16 µM, 1.23 ± 0.18 µM, and 2.73 ± 0.33 µM respectively . Although specific IC values for this compound are not yet published, its structural similarity suggests potential for similar activity.
Table 1: Cytotoxicity of Related Compounds
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound 12e | A549 | 1.06 ± 0.16 |
| Compound 12e | MCF-7 | 1.23 ± 0.18 |
| Compound 12e | HeLa | 2.73 ± 0.33 |
Case Studies and Research Findings
Research on triazolo-pyridazine derivatives has indicated that these compounds can induce apoptosis in cancer cells and inhibit cell cycle progression. For example:
Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo[4,3-b]pyridazine core distinguishes the target compound from analogs with related but distinct heterocyclic systems:
Thiazolotriazole derivatives exhibit moderate synthetic yields (64–78%) and anti-infective activity, suggesting the target compound’s sulfur bridge may similarly enhance bioactivity .
Substituent Effects on Activity and Physicochemical Properties
Substituents on the phenyl ring and acetamide group critically modulate activity:
Analysis : The 3-chlorophenyl group in the target compound may optimize binding interactions compared to para-substituted halogens (e.g., 4-bromophenyl in ), as meta positioning avoids steric hindrance. Nitro groups (e.g., in ) likely reduce solubility, whereas methoxy groups () enhance it but may weaken target affinity.
Q & A
Q. Q1. What are the critical steps in synthesizing N-(3-chlorophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide?
Methodological Answer: The synthesis involves:
Triazolo-pyridazine core formation : Cyclization of hydrazine derivatives with substituted aldehydes (e.g., 4-chlorobenzaldehyde) under reflux conditions in ethanol or DMF .
Thioether linkage introduction : Reaction of the triazolo-pyridazine intermediate with mercaptoacetic acid derivatives (e.g., 2-chloroacetamide) in the presence of a base (e.g., K₂CO₃) to form the thioacetamide bridge .
Amide coupling : Condensation of the thioether intermediate with 3-chloroaniline using coupling agents like EDC/HOBt in dichloromethane .
Key considerations: Temperature control (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Q2. How is the compound characterized to confirm structural integrity?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic proton environments, thioether (-S-) linkages, and amide carbonyl signals (e.g., δ ~165–170 ppm for C=O) .
- Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns matching Cl and S atoms .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
- X-ray crystallography (if crystals are obtained): To resolve bond angles and confirm the triazolo-pyridazine core geometry .
Advanced Research Questions
Q. Q3. How can contradictory biological activity data be resolved for this compound?
Methodological Answer: Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Solubility differences : Use standardized solvents (e.g., DMSO with ≤0.1% v/v) and confirm compound stability via LC-MS before assays .
- Off-target effects : Perform counter-screening against related enzymes (e.g., kinase panels) to rule out non-specific binding .
- Cellular vs. enzymatic assays : Compare results in cell-based (e.g., MTT assays) and cell-free systems to identify membrane permeability limitations .
Example: If a study reports anticancer activity but another shows no effect, validate using isogenic cell lines with/without target receptor expression .
Q. Q4. What strategies optimize reaction yields during thioether bridge formation?
Methodological Answer: Yield optimization requires:
- Nucleophile activation : Use a strong base (e.g., NaH) to deprotonate the thiol group before reacting with α-chloroacetamide derivatives .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while avoiding protic solvents that may hydrolyze intermediates .
- Catalyst use : Add catalytic KI to facilitate SN2 displacement reactions .
- Temperature gradients : Start at 0°C to minimize side reactions, then gradually warm to 25°C .
Typical yields range from 50–70%, but iterative purification (e.g., column chromatography) can improve purity .
Q. Q5. How does the 3-chlorophenyl substituent influence pharmacokinetic properties?
Methodological Answer: The 3-chlorophenyl group impacts:
- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability (measured via PAMPA assays) .
- Metabolic stability : Chlorine reduces oxidative metabolism in liver microsomes; confirm via CYP450 inhibition assays .
- Target binding : The electron-withdrawing Cl group may enhance π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Experimental validation: Compare analogues (e.g., 3-F, 3-NO₂) in SAR studies to isolate electronic vs. steric effects .
Q. Q6. What are the challenges in resolving spectral data for the triazolo-pyridazine core?
Methodological Answer: Key challenges include:
- Signal overlap in NMR : Aromatic protons from the triazole and pyridazine rings resonate in δ 7.5–8.5 ppm, requiring 2D NMR (COSY, HSQC) for assignment .
- Isotope effects : The presence of ³⁵Cl/³⁷Cl splits peaks in high-resolution MS; use isotopic pattern simulations (e.g., Bruker DataAnalysis) .
- Tautomerism : The triazole ring may exhibit tautomeric shifts (1,2,4-triazole vs. 1,3,4), resolved via variable-temperature NMR .
Q. Q7. How can in silico methods guide the design of derivatives with improved activity?
Methodological Answer: Computational strategies:
Molecular docking : Use AutoDock Vina to predict binding modes in target proteins (e.g., EGFR kinase; PDB: 1M17) .
QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .
ADMET prediction : SwissADME to forecast solubility, bioavailability, and toxicity risks .
Case study: Replace the phenyl group with pyridyl to enhance water solubility while maintaining target affinity .
Q. Q8. What experimental controls are critical in biological assays for this compound?
Methodological Answer: Essential controls:
- Vehicle controls : DMSO-only treatments to rule out solvent effects on cell viability .
- Positive controls : Reference inhibitors (e.g., staurosporine for kinase assays) to validate assay sensitivity .
- Cytotoxicity controls : Test compound against non-cancerous cell lines (e.g., HEK293) to assess selectivity .
- Protease inhibition : Include serine/threonine protease inhibitors in cell lysates to prevent compound degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
